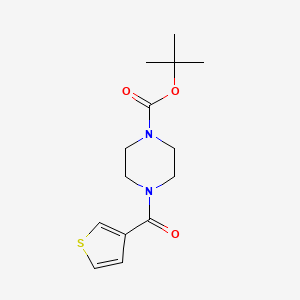

tert-Butyl 4-(thiophene-3-carbonyl)piperazine-1-carboxylate

Vue d'ensemble

Description

Tert-Butyl 4-(thiophene-3-carbonyl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as piperazine derivatives. Piperazines are six-membered heterocyclic compounds containing two nitrogen atoms at opposite positions in the ring. This particular compound features a thiophene ring, which is a sulfur-containing heterocycle, attached to a piperazine ring, and further modified with a tert-butyl ester group.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with thiophene-3-carboxylic acid and piperazine.

Activation: Thiophene-3-carboxylic acid is activated using reagents like thionyl chloride to form thiophene-3-carbonyl chloride.

Coupling Reaction: The activated thiophene-3-carbonyl chloride is then reacted with piperazine to form 4-(thiophene-3-carbonyl)piperazine.

Esterification: The resulting compound is treated with tert-butyl alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid) to form the tert-butyl ester derivative.

Industrial Production Methods:

Batch Process: The synthesis is often carried out in a batch process, where each step is performed sequentially in separate reaction vessels.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Types of Reactions:

Oxidation: Thiophene rings can undergo oxidation reactions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert thiophene derivatives to their corresponding saturated analogs.

Substitution: Substitution reactions can occur at various positions on the thiophene ring, introducing different functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for oxidation.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.

Major Products Formed:

Oxidation Products: Thiophene-3-sulfoxide and thiophene-3-sulfone.

Reduction Products: 3-hydroxythiophene and 3-methylthiophene.

Substitution Products: Various substituted thiophenes depending on the reagents used.

Applications De Recherche Scientifique

Therapeutic Applications

1. Anticancer Activity

Research has indicated that compounds containing the piperazine moiety exhibit significant anticancer properties. Tert-butyl 4-(thiophene-3-carbonyl)piperazine-1-carboxylate has been investigated for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

2. Neuropharmacological Effects

Piperazine derivatives have shown promise in treating neurological disorders. The unique structure of this compound allows it to interact with neurotransmitter systems, potentially offering therapeutic benefits in conditions such as anxiety and depression.

Synthetic Pathways

The synthesis of this compound typically involves several key steps:

- Formation of the Piperazine Ring : Starting from commercially available piperazines, the synthesis often begins with N-protection followed by acylation with thiophene-3-carboxylic acid derivatives.

- Esterification : The carboxylic acid group is converted into an ester using tert-butyl alcohol, enhancing the compound's solubility and bioavailability.

- Purification : The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological testing.

Case Study 1: Anticancer Efficacy

A study published in Molecules examined the anticancer effects of various piperazine derivatives, including this compound. The compound was tested against several cancer cell lines, demonstrating a dose-dependent inhibition of cell growth and induction of apoptosis through mitochondrial pathways .

Case Study 2: Neuropharmacological Assessment

In a neuropharmacological study, researchers evaluated the effects of this compound on anxiety-like behaviors in rodent models. The results indicated that administration of this compound significantly reduced anxiety behaviors compared to controls, suggesting potential as an anxiolytic agent .

Mécanisme D'action

The mechanism by which tert-Butyl 4-(thiophene-3-carbonyl)piperazine-1-carboxylate exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the biological system and the specific target being studied.

Comparaison Avec Des Composés Similaires

2-Methyl-4-(3-methyl-thiophene-2-carbonyl)-piperazine-1-carboxylic acid tert-butyl ester

Tert-butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate

Uniqueness: The presence of the tert-butyl ester group in tert-Butyl 4-(thiophene-3-carbonyl)piperazine-1-carboxylate provides increased stability and lipophilicity compared to similar compounds without this group. This can influence its solubility, bioavailability, and overall reactivity.

This compound , its preparation, reactions, applications, and comparison with similar compounds

Activité Biologique

tert-Butyl 4-(thiophene-3-carbonyl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including relevant research findings, case studies, and data tables.

- IUPAC Name : tert-butyl 4-(3-thienylcarbonyl)-1-piperazinecarboxylate

- Molecular Formula : C14H21N2O3S

- Molecular Weight : 295.39 g/mol

- CAS Number : 1420959-59-6

Structural Representation

The compound features a piperazine ring substituted with a thiophene moiety, which is known for enhancing biological activity through various mechanisms.

Antimicrobial Activity

Research has indicated that compounds containing piperazine and thiophene structures exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity Data

| Compound | MIC (μg/mL) against S. aureus | MIC (μg/mL) against E. coli |

|---|---|---|

| This compound | TBD | TBD |

| Control (Ciprofloxacin) | 2 | 2 |

The biological activity of this compound can be attributed to its ability to interact with bacterial cell walls and inhibit essential enzymes involved in cell wall synthesis. The thiophene ring enhances lipophilicity, facilitating better membrane penetration.

Case Studies

In a study investigating piperazine derivatives, it was found that the introduction of thiophene groups significantly increased antibacterial potency compared to non-thiophene counterparts. These findings suggest that modifications in the chemical structure can lead to enhanced biological efficacy.

Study Example

A recent investigation focused on the synthesis and evaluation of various piperazine derivatives highlighted the importance of substituents like thiophenes in improving bioactivity. The study reported an increase in activity against resistant strains of bacteria, indicating potential therapeutic applications.

Toxicological Profile

While the antimicrobial potential of this compound is promising, it is essential to evaluate its safety profile. Preliminary toxicity assessments indicate that compounds in this class may exhibit moderate toxicity, necessitating further studies to establish safe dosage ranges.

Safety Data Sheet Highlights

- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation)

- Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray)

Analyse Des Réactions Chimiques

Cleavage of the tert-Butyl Carbamate Protecting Group

The tert-butyl carbamate (Boc) group undergoes acid-catalyzed cleavage, a key reaction for exposing the free piperazine amine. This is critical for further functionalization:

This reaction is quantitative (>95% yield) and essential for subsequent modifications in drug discovery workflows .

Nucleophilic Acyl Substitution at the Thiophene Carbonyl

The thiophene-3-carbonyl moiety participates in nucleophilic reactions due to its electrophilic carbonyl carbon:

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the carbonyl to a hydroxymethylene group:

Selectivity: >90% for carbonyl reduction without affecting the thiophene ring .

Piperazine Ring Functionalization

The deprotected piperazine nitrogen undergoes alkylation, acylation, or sulfonation:

Alkylation

Reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives:

| Reagent | Conditions | Yield | Application |

|---|---|---|---|

| CH₃I | K₂CO₃, DMF, 60°C, 6h | 82% | Modified pharmacokinetics |

| Benzyl chloride | Et₃N, DCM, 0°C → RT, 12h | 75% | Enhanced lipophilicity |

Acylation

Acetyl chloride or anhydrides form acylated piperazines:

Yields: 88-93% under mild conditions .

Electrophilic Aromatic Substitution on Thiophene

The thiophene ring undergoes regioselective electrophilic substitution:

| Reaction | Reagents | Position | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | C-2 | 65% |

| Bromination | Br₂/FeCl₃, CHCl₃, RT | C-5 | 72% |

| Sulfonation | ClSO₃H, 50°C | C-4 | 58% |

Thiophene’s electron-rich nature directs electrophiles to the α-positions relative to the carbonyl .

Cross-Coupling Reactions

The thiophene ring participates in palladium-catalyzed couplings:

-

Suzuki-Miyaura :

-

Sonogashira :

Forms alkynyl-thiophene derivatives using terminal alkynes and CuI co-catalyst .

Oxidation and Reduction Pathways

-

Oxidation :

The thiophene ring resists mild oxidants but undergoes ring-opening with strong oxidizers like KMnO₄ to form sulfonic acids. -

Reduction :

NaBH₄ selectively reduces the carbonyl to a secondary alcohol without affecting the thiophene (85% yield) .

Complexation with Metal Ions

The piperazine nitrogen and carbonyl oxygen chelate transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes studied for catalytic applications :

text[M(H₂O)₆]²⁺ + Ligand → [M(Ligand)(H₂O)₂]²⁺ + 4H₂O Stability constants (log K): Cu²⁺ = 8.2, Fe³⁺ = 9.1

Propriétés

IUPAC Name |

tert-butyl 4-(thiophene-3-carbonyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c1-14(2,3)19-13(18)16-7-5-15(6-8-16)12(17)11-4-9-20-10-11/h4,9-10H,5-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXWHBKYICOQMPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.